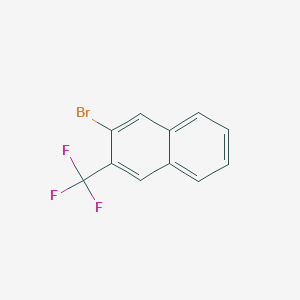

3-Bromo-2-(trifluoromethyl)naphthalene

Description

Significance of Trifluoromethyl and Bromine Substituted Arenes in Advanced Chemical Research

The incorporation of trifluoromethyl (-CF3) groups and bromine atoms onto aromatic rings (arenes) is a widely employed strategy in modern chemical synthesis and materials science. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly alter the electronic properties of a molecule. This modification can enhance metabolic stability and bioavailability in pharmaceutical compounds.

Brominated arenes are highly valued in organic synthesis, primarily for their ability to participate in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental for constructing complex molecular architectures from simpler precursors. The carbon-bromine bond serves as a versatile handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Overview of Naphthalene (B1677914) as a Core Scaffold in Synthetic Design

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a prevalent core structure in a multitude of chemical compounds. researchgate.netrasayanjournal.co.in Its rigid, planar structure and extended π-electron system provide a unique platform for the design of novel molecules. In medicinal chemistry, the naphthalene scaffold is found in numerous FDA-approved drugs, highlighting its importance as a building block in drug discovery. nih.govekb.eg Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govijpsjournal.com

The versatility of the naphthalene system allows for diverse functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired functions.

Position Isomerism and its Impact on Chemical Behavior: Focus on 3-Bromo-2-(trifluoromethyl)naphthalene

The specific placement of substituents on the naphthalene ring, known as position isomerism, has a profound impact on a molecule's chemical reactivity and physical properties. nih.govrsc.org In the case of this compound, the substituents are located on adjacent carbons of one of the aromatic rings.

The molecular formula of this compound is C₁₁H₆BrF₃, and it has a molecular weight of 275.07 g/mol . The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. The bromine atom at the 3-position also has an electron-withdrawing inductive effect, but its most significant contribution to the molecule's reactivity is its role as a leaving group in cross-coupling reactions. acs.org

The proximity of the bulky bromine atom and the trifluoromethyl group can also introduce steric hindrance, influencing the approach of reagents and the conformation of the molecule. This interplay of electronic and steric effects, dictated by the 2,3-substitution pattern, defines the unique chemical behavior of this compound and makes it a specific and valuable tool in organic synthesis. mdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₁H₆BrF₃ | 275.07 | Strong electron-withdrawing -CF₃ group at position 2; Bromine at position 3 serves as a handle for cross-coupling reactions. |

| 1-Bromo-2-(trifluoromethyl)naphthalene | C₁₁H₆BrF₃ | 275.07 | Isomer with different steric and electronic environment around the C-Br bond. sigmaaldrich.com |

| 2-Bromonaphthalene | C₁₀H₇Br | 207.07 | Precursor for introducing a bromine atom onto the naphthalene scaffold. orgsyn.org |

| 2-(Trifluoromethyl)naphthalene | C₁₁H₇F₃ | 196.17 | Parent compound for studying the electronic effects of the -CF₃ group on the naphthalene ring. |

Research Findings on Synthesis and Reactivity

The synthesis of substituted naphthalenes, including those with trifluoromethyl and bromo groups, is an active area of research. soton.ac.ukrsc.org Methods often involve multi-step sequences, starting from simpler naphthalene derivatives. For instance, the introduction of a trifluoromethyl group can be achieved through various trifluoromethylation reactions. st-andrews.ac.ukrsc.org Subsequent bromination can then be directed to a specific position based on the electronic influence of the existing trifluoromethyl group.

The primary utility of this compound in research lies in its application as a substrate in cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a transition metal catalyst, initiating catalytic cycles that can form new bonds. For example, in a Suzuki-Miyaura coupling, the bromine atom can be replaced by a variety of aryl or vinyl groups, allowing for the construction of complex biaryl structures. nih.gov

The electron-deficient nature of the naphthalene ring, due to the trifluoromethyl group, can also influence the rates and outcomes of these coupling reactions. Understanding these electronic effects is crucial for designing efficient and selective synthetic transformations.

Structure

3D Structure

Properties

Molecular Formula |

C11H6BrF3 |

|---|---|

Molecular Weight |

275.06 g/mol |

IUPAC Name |

2-bromo-3-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C11H6BrF3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13,14)15/h1-6H |

InChI Key |

PGYLHJGLJXALFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Bromo 2 Trifluoromethyl Naphthalene

Reactivity of the Bromine Substituent

The bromine atom at the 3-position of the naphthalene (B1677914) ring is a versatile handle for a variety of chemical transformations. Its reactivity is significantly influenced by the adjacent electron-withdrawing trifluoromethyl group, which activates the C-Br bond towards certain reaction pathways.

Cross-Coupling Reactions for Further Derivatization

The bromine atom serves as an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, generally facilitates the initial oxidative addition step in the catalytic cycle of these reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. acs.orgsigmaaldrich.com While specific studies on 3-Bromo-2-(trifluoromethyl)naphthalene are not extensively detailed in the provided results, its structure is well-suited for this transformation, which is widely applied to various aryl bromides. acs.orgdergipark.org.tr

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. acs.orgacs.org This reaction provides a direct method for the vinylation of the naphthalene core at the 3-position. The process follows a Pd(0)/Pd(II) catalytic cycle and is a cornerstone of C-C bond formation. acs.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt, along with a base. ntu.edu.sgresearchgate.net This method is highly effective for creating arylalkynes and conjugated enynes under mild conditions. ntu.edu.sgd-nb.info

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

| Suzuki-Miyaura | R-B(OH)₂, R-BF₃K | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate (e.g., Cs₂CO₃, K₂CO₃) | Biaryl, Aryl-alkene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(0) or Pd(II) salt (e.g., Pd(OAc)₂) + Ligand | Amine (e.g., Et₃N), Carbonate | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, Piperidine) | Arylalkyne |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. chemrxiv.org The trifluoromethyl group (-CF₃) at the 2-position is a potent electron-withdrawing substituent that activates the adjacent C-Br bond at the 3-position towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemrxiv.org The negative charge in this intermediate is delocalized over the aromatic system and is effectively stabilized by the ortho-trifluoromethyl group. In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reactivity order of halogens in SNAr is typically F > Cl > Br > I, which is opposite to that in Sₙ1 and Sₙ2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.

Reductive Debromination Reactions

Reductive debromination, or hydrodebromination, is the process of replacing the bromine atom with a hydrogen atom. This transformation can be achieved through various methods. Modern techniques often utilize photocatalysis or electrochemistry to perform this reduction under mild conditions.

One approach involves visible light photoredox catalysis, which can generate a radical intermediate from the aryl bromide that subsequently abstracts a hydrogen atom. This method is efficient for a variety of unactivated alkyl and aryl bromides. Another strategy is the direct electrolysis of aryl halides. Catalyst- and metal-free electrochemical methods can achieve hydrodehalogenation using an inexpensive graphite (B72142) anode and cathode, with trialkylamines acting as both reductants and hydrogen atom donors. These methods offer green and efficient alternatives to traditional catalytic hydrogenation or metal-hydride-based reductions.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally considered to be highly stable and robust due to the strength of the carbon-fluorine bonds. However, under specific conditions, the C-F bonds can be selectively transformed, or the entire group can be cleaved and derivatized.

Selective C-F Bond Transformations

The selective activation and functionalization of a single C-F bond in a trifluoromethyl group is a significant challenge in organic chemistry because the remaining C-F bonds in the resulting difluoromethyl product (ArCF₂R) are typically more reactive than those in the starting material (ArCF₃). Despite this difficulty, methods for the selective monodefluorination of trifluoromethyl arenes have been developed. For instance, a combination of palladium and copper catalysts can achieve the selective reduction of ArCF₃ to ArCHF₂ under relatively mild conditions. This type of transformation allows for the fine-tuning of the electronic and steric properties of the molecule.

Cleavage and Derivatization of the Trifluoromethyl Group

While C-F bonds are strong, the entire trifluoromethyl group can be transformed into other functional groups under forcing conditions. One notable transformation is the conversion of a trifluoromethyl group into a carbonyl group (e.g., in a ketone). This can be accomplished via C-F cleavage using reagents such as boron tribromide. researchgate.net

Furthermore, the trifluoromethyl group can undergo halogen exchange reactions. Research has shown that using catalytic iron(III) halides in the presence of boron trihalides can convert trifluoromethyl arenes (ArCF₃) into tribromomethyl arenes (ArCBr₃). This reaction proceeds through a stepwise halogen exchange and provides access to synthetically valuable tribromomethyl intermediates, which can be further converted into carboxylic acids, esters, or alkynes.

Participation in Radical Reactions (e.g., trifluoromethyl radical addition)

While specific studies on the radical reactions of this compound are not extensively documented, its structure suggests potential involvement in such pathways. The trifluoromethyl group is a key player in many radical processes. The generation of trifluoromethyl radicals, often from reagents like Togni's reagent or sodium triflinate (CF3SO2Na), can lead to the trifluoromethylation of various substrates.

In the context of this compound, the naphthalene ring is electron-deficient due to the powerful electron-withdrawing nature of the -CF3 group. Generally, radical additions to aromatic systems are less common than electrophilic or nucleophilic substitutions unless under specific conditions, such as high temperatures or photochemical initiation. However, the presence of the trifluoromethyl group could influence the regioselectivity of any potential radical attack.

The table below summarizes common methods for generating trifluoromethyl radicals that could potentially be used in reactions involving this compound.

| Radical Precursor | Method of Generation | Typical Reaction Conditions |

| Togni's Reagent | SET reduction, photoredox catalysis | Visible light, photocatalyst, room temperature |

| Sodium Triflinate (CF3SO2Na) | Oxidation (e.g., with TBHP) | Transition metal catalyst or oxidant, elevated temperature |

| Trifluoroiodomethane (CF3I) | Photolysis, radical initiator | UV light or AIBN, heat |

Reactivity of the Naphthalene Core

The electronic properties of the naphthalene core in this compound are significantly modulated by the attached bromo and trifluoromethyl groups, leading to specific patterns of reactivity in substitution and annulation reactions.

Electrophilic Aromatic Substitution Patterns in Dihalogenated Trifluoromethyl Naphthalenes

The naphthalene ring system in this compound is strongly deactivated towards electrophilic aromatic substitution. This deactivation stems from the potent electron-withdrawing inductive effect of the trifluoromethyl group. The bromine atom also contributes to deactivation through its inductive effect, although it can donate electron density via resonance.

In cases of electrophilic attack on such a deactivated system, the directing effects of the existing substituents would determine the position of the incoming electrophile. The trifluoromethyl group is a meta-director in benzene (B151609) systems. In naphthalene, its deactivating effect is felt throughout the ring system. The bromine atom is an ortho-, para-director.

Considering the combined effects in this compound:

The ring containing the substituents is highly deactivated.

The unsubstituted ring is less deactivated and therefore more likely to react.

Within the unsubstituted ring, electrophilic attack is generally favored at the α-positions (5 and 8) over the β-positions (6 and 7) due to the greater stability of the resulting carbocation intermediate. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the 5- and 8-positions.

The table below outlines the expected directing effects of the substituents on electrophilic aromatic substitution.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -CF3 | 2 | Strong -I (withdrawing) | Weak | Deactivating, meta-directing character |

| -Br | 3 | -I (withdrawing) | +M (donating) | Deactivating, ortho-, para-directing |

Nucleophilic Aromatic Substitution of Hydrogen (SNH) in Activated Naphthalene Systems

The electron-deficient nature of the naphthalene core in this compound makes it a potential candidate for nucleophilic aromatic substitution of hydrogen (SNH). In these reactions, a nucleophile attacks an electron-poor aromatic ring, and a hydrogen atom is displaced, typically requiring an oxidizing agent to remove the hydride equivalent.

The strong electron-withdrawing trifluoromethyl group at the 2-position significantly lowers the electron density of the naphthalene ring, thereby activating it for nucleophilic attack. The bromine atom at the 3-position also contributes to this activation through its inductive effect. Nucleophilic attack would be expected to occur at positions where the negative charge of the intermediate σ-complex can be effectively stabilized. In the case of 2-substituted naphthalenes with electron-withdrawing groups, nucleophilic attack is often favored at the 1- or 3-positions. For this compound, the positions ortho and para to the powerful -CF3 group are the most activated. The presence of the bromine atom may sterically hinder attack at the 4-position. Therefore, the most likely position for SNH would be the 1-position.

Annulation and Ring Expansion Reactions

The functional groups present in this compound offer opportunities for its use in annulation and ring expansion reactions to construct more complex polycyclic systems. The bromine atom is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions, which can be the initial step in an annulation sequence.

For instance, a Suzuki or Stille coupling could be employed to introduce a new substituent at the 3-position. If this substituent contains appropriate functionality, a subsequent intramolecular cyclization could lead to the formation of a new ring fused to the naphthalene core.

An example of a potential annulation strategy is outlined below:

Cross-Coupling: A boronic acid or ester with a reactive side chain is coupled to the 3-position of this compound via a palladium catalyst.

Cyclization: The newly introduced side chain undergoes an intramolecular reaction (e.g., a Friedel-Crafts type reaction or a Heck reaction) with a C-H bond on the naphthalene ring (likely at the 4-position) to form a new fused ring.

Ring expansion reactions are less common for stable aromatic systems like naphthalene. However, it is conceivable that under specific conditions, perhaps involving the generation of a carbene or a highly strained intermediate, the naphthalene core could undergo rearrangement to a larger ring system. Such transformations would likely require highly specialized reagents and conditions.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms for Synthesis and Transformation

Understanding the precise steps through which 3-Bromo-2-(trifluoromethyl)naphthalene is synthesized and transformed is fundamental to controlling reaction outcomes. This involves examining the formation and breaking of key chemical bonds and the role of catalysts in these processes.

Detailed Reaction Pathways for C-F and C-Br Bond Formations and Cleavages

The introduction of bromine and trifluoromethyl groups onto a naphthalene (B1677914) scaffold, as well as their subsequent reactions, involves specific and often complex mechanistic pathways.

Carbon-Bromine (C-Br) Bond Formation: The formation of the C-Br bond on the naphthalene ring can be achieved through various methods. One illustrative, metal-free approach involves the ring-opening of a cyclopropane (B1198618) intermediate. In a synthesis for the related 2-bromo-3-(bromomethyl)naphthalene, a key step is the treatment of a naphthocyclopropene intermediate with molecular bromine (Br₂). dergipark.org.trresearchgate.net This reaction proceeds via the electrophilic addition of bromine to the strained cyclopropene (B1174273) ring, leading to its opening and the formation of the C-Br bond, ultimately yielding the brominated naphthalene derivative. dergipark.org.trresearchgate.net

Carbon-Fluorine (C-F) Bond Formation: The synthesis of trifluoromethylated arenes often relies on transition metal-catalyzed reactions. Copper-catalyzed trifluoromethylation is a common strategy to form the C-CF₃ bond. vulcanchem.comnih.gov These reactions typically involve a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), and a copper(I) salt. The mechanism involves the formation of a copper-CF₃ species which then participates in a cross-coupling reaction with an aryl halide or another suitable precursor.

Alternatively, the entire substituted ring system can be constructed via cycloaddition reactions. For instance, a [4+2] Diels-Alder reaction between a benzyne (B1209423) intermediate and a 6-trifluoromethyl-substituted 2-pyrone can produce a 1-trifluoromethyl-substituted naphthalene derivative following a decarboxylative aromatization step. rsc.orgrsc.org This pathway builds the core structure with the trifluoromethyl group already in place.

Catalytic Cycle Analysis in Transition Metal-Mediated Processes

Transition metals, particularly palladium, play a pivotal role in the functionalization of compounds like this compound. The C-Br bond provides a reactive handle for a variety of cross-coupling and dearomatization reactions.

A proposed catalytic cycle for the palladium-catalyzed dearomative cyclization of a 2-(2-bromophenyl)-substituted naphthalene derivative illustrates the key steps. acs.org The cycle is believed to proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl C-Br bond, forming a Pd(II) intermediate.

Dearomatization/Cyclization: In the presence of a base, an intramolecular reaction occurs where a nucleophilic part of the molecule attacks the naphthalene ring, leading to dearomatization and the formation of a new ring.

Reductive Elimination: The final step involves reductive elimination from the Pd(II) center, which releases the polycyclic product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

Similarly, palladium-catalyzed trifluoromethylation reactions have been studied, with proposed Pd(II)/Pd(IV) catalytic cycles. nih.gov These cycles can involve the C-H activation of an arene by a Pd(II) species, followed by oxidation of the resulting intermediate to a Pd(IV) complex by a trifluoromethylating agent. Subsequent reductive elimination of the aryl-CF₃ product regenerates a Pd(II) species. nih.gov

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into the electronic structure, stability, and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic properties of molecules. ssrn.com For naphthalene and its derivatives, DFT calculations are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgsamipubco.com

The distribution and energy of these orbitals are key to understanding a molecule's reactivity. semanticscholar.org The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability of a molecule. biointerfaceresearch.com In substituted naphthalenes, the HOMO and LUMO are typically π-orbitals distributed across the fused aromatic rings. semanticscholar.org The presence of a strong electron-withdrawing trifluoromethyl (-CF₃) group and a moderately electron-withdrawing bromine (-Br) atom significantly influences the electronic properties of the naphthalene core, affecting its reactivity in chemical transformations. vulcanchem.com

| Compound/System | Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|---|

| Naphthalene | HOMO-LUMO Gap | 4.75 eV | DFT/6-31G | ssrn.com |

| Naphthalene | HOMO-LUMO Gap | 4.75 eV | DFT/aug-cc-pVQZ | samipubco.com |

| Naphthalene-based Schiff base | HOMO Energy | -5.510 eV | DFT | semanticscholar.org |

| Naphthalene-based Schiff base | LUMO Energy | -1.564 eV | DFT | semanticscholar.org |

| Naphthalene-based Schiff base | HOMO-LUMO Gap | 3.946 eV | DFT | semanticscholar.org |

Substituent Effect Analysis (e.g., Hammett-type correlations, SESE calculations)

The electronic influence of the bromine and trifluoromethyl substituents on the naphthalene ring system can be quantified using computational methods. One such method involves the calculation of Substituent Effect Stabilization Energy (SESE). nih.govnih.gov

Studies on various trifluoromethyl-substituted naphthalene derivatives have demonstrated a strong linear correlation between theoretically calculated SESE values and empirically determined Hammett-type constants (such as σp and σm). nih.govnih.gov This correlation validates that SESE is an effective measure of the electronic effects of substituents in the naphthalene system.

A significant finding from these studies is that poly(trifluoromethyl)substituted naphthalene derivatives are exceptionally sensitive molecular probes for quantifying substituent effects. nih.govnih.gov The presence of multiple, strongly electron-withdrawing -CF₃ groups amplifies the system's response to electronic changes caused by other substituents, making it a more sensitive indicator than analogous benzene (B151609) systems. nih.gov The sensitivity increases with the number of -CF₃ groups attached to the naphthalene rings. nih.govnih.gov

| Naphthalene Probe System (X-Substituted) | Slope (Sensitivity) | Determination Coefficient (R²) | Reference |

|---|---|---|---|

| 2-X-6-(Trifluoromethyl)naphthalene | -10.43 | 0.998 | nih.gov |

| 2-X-5,6,7,8-Tetra(Trifluoromethyl)naphthalene | -12.01 | 0.998 | nih.gov |

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Computational chemistry is instrumental in predicting the outcome of complex reactions where multiple products are possible. DFT calculations can elucidate the regioselectivity of reactions by comparing the energies of different potential transition states or intermediates. researchgate.net

For example, in the synthesis of substituted naphthalenes via a [4+2] cycloaddition between a 2-pyrone and benzyne, DFT can be used to analyze the frontier orbital interactions. Calculations have shown that the reaction is primarily controlled by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the benzyne and the Highest Occupied Molecular Orbital (HOMO) of the 2-pyrone. rsc.orgrsc.org By comparing the energies of different reaction pathways, these theoretical studies can predict which isomers are most likely to form. rsc.org This approach allows for the rational design of experiments to favor the formation of a desired regioisomer.

Molecular Orbital Analysis and Charge Distribution Studies

A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the molecular orbital analysis or charge distribution of this compound. Computational studies on analogous, but not identical, compounds have been mentioned in general chemical literature, but specific data such as Highest Occupied Molecular Orbital (HOMO) energies, Lowest Unoccupied Molecular Orbital (LUMO) energies, or Mulliken charge distributions for the title compound are not publicly available. vulcanchem.com

Theoretical investigations of substituted naphthalenes typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the electronic structure. samipubco.comscienceopen.com Such analyses for this compound would provide valuable insights into its electronic properties and reactivity.

A molecular orbital analysis would characterize the frontier orbitals, HOMO and LUMO, which are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

Charge distribution studies, often calculated using methods like Mulliken population analysis, would reveal the partial atomic charges on each atom within the this compound molecule. researchgate.netresearchgate.net This information helps to identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. The strong electron-withdrawing effects of both the bromine atom and the trifluoromethyl group are expected to significantly influence the charge distribution across the naphthalene ring system. vulcanchem.com

Without dedicated computational studies for this compound, quantitative data for these properties remains unavailable. Therefore, the detailed research findings and data tables requested for this section cannot be provided.

Applications As Key Synthetic Intermediates and Building Blocks

Precursors for Polyfunctionalized Naphthalene (B1677914) Derivatives

The bromine atom on 3-Bromo-2-(trifluoromethyl)naphthalene serves as a versatile handle for the introduction of a wide array of functional groups through well-established cross-coupling methodologies. These reactions are pivotal in the construction of highly substituted naphthalene derivatives, which are often challenging to synthesize through other routes. The presence of the electron-withdrawing trifluoromethyl group can also influence the reactivity and regioselectivity of these transformations.

Key cross-coupling reactions that can be employed to functionalize this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-naphthalene with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comresearchgate.net It is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, alkyl, or alkenyl substituents at the 3-position of the naphthalene core. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-naphthalene with a primary or secondary amine. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net This method is instrumental in the synthesis of arylamines, which are important pharmacophores in many biologically active compounds. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-naphthalene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The resulting alkynyl-substituted naphthalenes are valuable intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems. The reaction can often be carried out under mild conditions. wikipedia.orgucsb.edu

These cross-coupling strategies provide a modular approach to the synthesis of a diverse library of polyfunctionalized naphthalene derivatives starting from this compound. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for the desired products.

| Cross-Coupling Reaction | Reactant | Catalyst System | Bond Formed | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)2) | Palladium Catalyst + Base | Carbon-Carbon | 3-Aryl-2-(trifluoromethyl)naphthalene |

| Buchwald-Hartwig Amination | Amine (e.g., R2NH) | Palladium Catalyst + Base + Phosphine Ligand | Carbon-Nitrogen | 3-(Dialkylamino)-2-(trifluoromethyl)naphthalene |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Palladium Catalyst + Copper(I) Co-catalyst + Base | Carbon-Carbon | 3-(Alkynyl)-2-(trifluoromethyl)naphthalene |

Role in the Synthesis of Bioactive Molecules and Agrochemicals

The naphthalene scaffold is a common motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Therefore, this compound represents a valuable starting material for the synthesis of novel bioactive molecules.

Furthermore, the trifluoromethyl group is a key component in many modern agrochemicals. The synthesis of novel insecticides, herbicides, and fungicides often involves the incorporation of trifluoromethylated aromatic rings. The reactivity of the bromine atom in this compound allows for its use in the construction of more complex molecules with potential applications in crop protection.

Utilization in Materials Science (e.g., optoelectronics, electron acceptors)

Naphthalene derivatives have garnered significant interest in the field of materials science due to their unique electronic and photophysical properties. They have been investigated for applications in organic light-emitting diodes (OLEDs), organic solar cells, and liquid crystals. The incorporation of a trifluoromethyl group can modulate the electronic properties of the naphthalene core, making this compound a potentially useful building block for novel organic materials.

The synthesis of fluorinated diphenylnaphthalenes for liquid crystal applications has been reported, utilizing Suzuki coupling reactions to construct the final molecular architecture. researchgate.net Although this specific study did not use this compound, it highlights the utility of bromo-naphthalene precursors in the synthesis of liquid crystalline materials. The introduction of fluorine atoms, including trifluoromethyl groups, can influence the mesomorphic properties and optical anisotropy of the resulting liquid crystals. researchgate.net

In the area of organic electronics, naphthalene-based molecules have been explored as electron acceptors and as components of electron transport materials. nih.gov The electron-withdrawing nature of the trifluoromethyl group in this compound could enhance the electron-accepting properties of materials derived from it. Through cross-coupling reactions, this building block could be incorporated into larger conjugated systems designed for specific electronic applications.

Preparation of Radiolabeled Analogues for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]). The development of novel PET tracers is a crucial area of research for the early detection and monitoring of diseases.

Bromo-aromatic compounds are often used as precursors for the synthesis of [¹⁸F]-labeled PET tracers. The bromine atom can be replaced with [¹⁸F]fluoride through a nucleophilic aromatic substitution reaction. Given its structure, this compound could potentially serve as a precursor for the synthesis of a [¹⁸F]-labeled analogue, such as [¹⁸F]3-Fluoro-2-(trifluoromethyl)naphthalene.

The synthesis of [¹⁸F]-labeled trifluoromethyl ketones has been reported, demonstrating the feasibility of incorporating [¹⁸F] into complex molecules containing a trifluoromethyl group. rsc.org Furthermore, methods for the radiosynthesis of PET tracers from bromo precursors are well-established. nih.govresearchgate.net The development of a PET tracer from this compound would involve a multi-step process, including the optimization of the radiolabeling reaction and purification of the final radiotracer. Such a tracer could have potential applications in imaging studies, depending on its biological target and pharmacokinetic properties. The synthesis of [¹⁸F]-labeled compounds with high molar activity is a key challenge in radiochemistry. rsc.orgnih.gov

Advanced Characterization Techniques for Structural and Mechanistic Studies

High-Resolution Mass Spectrometry for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying transient intermediates in complex reaction pathways by providing highly accurate mass-to-charge ratio (m/z) measurements. This precision allows for the determination of elemental compositions for short-lived species, offering critical evidence for proposed mechanistic steps.

In the context of reactions involving halogenated and trifluoromethylated aromatic compounds, such as the transformation of thiophenols, mechanistic studies suggest the involvement of reactive intermediates like difluorocarbene species. acs.org While direct HRMS data on intermediates from "3-Bromo-2-(trifluoromethyl)naphthalene" reactions is not extensively published, the methodology would be analogous. For instance, in a hypothetical reaction, HRMS could be used to detect and confirm the elemental composition of a proposed intermediate by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Hypothetical HRMS Data for a Proposed Reaction Intermediate

| Proposed Intermediate | Elemental Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| Naphthalyne Intermediate | C₁₁H₅F₃ | 206.0343 | 206.0340 | -1.46 |

| Carbene Adduct | C₁₂H₅BrF₅ | 333.9518 | 333.9521 | +0.90 |

Note: The data in this table is hypothetical and for illustrative purposes.

This level of accuracy allows chemists to distinguish between species with very similar nominal masses, thereby confirming the presence of key intermediates that dictate the reaction's outcome.

Advanced NMR Spectroscopy for Complex Structure Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structures and monitoring chemical reactions in real time. nih.gov Advanced NMR methods, including flow NMR and multi-dimensional spectroscopy, provide detailed kinetic and mechanistic insights. bruker.comyoutube.com

Reaction monitoring is typically performed by acquiring a series of one-dimensional (1D) ¹H NMR spectra at regular intervals. nih.gov This approach allows for the quantitative tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species. youtube.com For more complex systems where spectral overlap is an issue, two-dimensional (2D) NMR techniques can be employed for unambiguous signal assignment. nih.gov Flow NMR setups, where the reaction mixture is continuously passed through the spectrometer, are particularly useful for studying reactions under specific process conditions and for capturing the initial moments of a reaction. bruker.comasahilab.co.jp

Table 2: Illustrative NMR Reaction Monitoring Data

| Time (minutes) | Concentration of this compound (M) | Concentration of Intermediate (M) | Concentration of Product (M) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.78 | 0.05 | 0.17 |

| 30 | 0.45 | 0.08 | 0.47 |

| 60 | 0.15 | 0.04 | 0.81 |

| 120 | 0.02 | 0.00 | 0.98 |

Note: This data is representative of a typical kinetic profile and is for illustrative purposes.

The sensitivity of NMR chemical shifts to subtle changes in molecular structure can also be leveraged to refine structural parameters, complementing data from other methods like X-ray diffraction. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, dihedral angles, and intermolecular interactions.

While the specific crystal structure of "this compound" is not publicly detailed, analysis of structurally similar compounds provides insight into the expected molecular geometry and packing. For example, the crystal structure of 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide reveals that the two benzene (B151609) rings are inclined to one another and that the crystal packing is influenced by N—H⋯O hydrogen bonds and Br⋯Br halogen contacts. researchgate.net Similarly, the structure of 3-bromo-2-hydroxybenzonitrile (B84773) shows molecular packing disorder and the formation of spiral chains through hydrogen bonding. researchgate.net These studies highlight the importance of non-covalent interactions in dictating the supramolecular architecture of the crystal lattice. researchgate.netnih.gov

Table 3: Representative Crystallographic Parameters from a Structurally Related Compound (3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (between aromatic rings) | 10.40 (12)° |

| Intermolecular Interaction Type | N—H⋯O Hydrogen Bond |

| Intermolecular Interaction Type | Br⋯Br Halogen Contact |

| Br⋯Br Distance | 3.6141 (4) Å |

Source: Data is based on findings for 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide. researchgate.net

Such detailed structural information is crucial for understanding the molecule's physical properties and for rational drug design and materials science applications.

Spectroelectrochemical and EPR Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as radicals. nih.gov When coupled with electrochemistry (spectroelectrochemistry), EPR can be used to study radical ions generated through controlled oxidation or reduction at an electrode surface.

The characterization of transient radical species often requires the use of spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). These molecules react with highly unstable radicals to form more persistent radical adducts whose EPR spectra are more easily measured and interpreted. nih.gov The analysis of the resulting EPR spectrum, particularly the hyperfine coupling constants (hfc), provides structural information about the radical, including which nuclei the unpaired electron is interacting with. diva-portal.org This technique is invaluable for studying degradation pathways or redox processes involving aromatic compounds. nih.gov For instance, studies on aromatic cations, including the naphthalene (B1677914) cation, have utilized ENDOR, a related technique, to accurately determine hyperfine coupling constants. diva-portal.org

Table 4: Hypothetical EPR Hyperfine Coupling Constants for a Radical Adduct

| Nucleus | Hyperfine Coupling Constant (aN) in Gauss (G) |

|---|---|

| ¹⁴N (from spin trap) | 14.2 G |

| ¹H (β-proton from spin trap) | 10.5 G |

| ¹⁹F (from CF₃ group) | 1.8 G |

| ⁷⁹/⁸¹Br | 0.9 G |

Note: The data in this table is hypothetical and illustrates the type of information obtained from an EPR experiment.

These methods provide direct evidence for the existence of radical intermediates and offer detailed insights into their electronic structure, which is fundamental to understanding reaction mechanisms in photochemistry, electrochemistry, and degradation studies. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide |

| 3-bromo-2-hydroxybenzonitrile |

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) |

| Thiophenol |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 3-bromo-2-(trifluoromethyl)naphthalene and its derivatives often rely on traditional techniques that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic protocols. This includes exploring transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which have become essential for constructing carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com The integration of photocatalysis, which utilizes visible light to mediate chemical transformations under mild conditions, also presents a promising avenue for the synthesis and functionalization of naphthalene (B1677914) derivatives. hilarispublisher.com Furthermore, the development of metal-free synthesis strategies would be a significant advancement, offering a more environmentally friendly and cost-effective approach. researchgate.net Research into efficient, modular, and low-cost synthetic sequences will be crucial for making these compounds more accessible for various applications. dergipark.org.tr

Exploration of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While asymmetric synthesis has been explored for various trifluoromethylated compounds, its application to derivatives of this compound is an area ripe for investigation. brandeis.edunih.gov Future research could focus on developing catalytic enantioselective methods to introduce chirality into molecules derived from this scaffold. This could involve the use of chiral catalysts, such as those derived from amino acids or bifunctional thioureas, to control the stereochemical outcome of reactions. frontiersin.orgnih.gov The development of asymmetric hydrogenation or conjugate addition reactions could provide access to a wide range of enantioenriched naphthalene-based compounds with potential biological activity. nih.gov

Investigation of Unconventional Reactivity Patterns

The interplay of the bromo and trifluoromethyl substituents on the naphthalene ring can lead to unique and potentially underexplored reactivity. Future studies should aim to investigate these unconventional reactivity patterns. This could include exploring dearomatization reactions to construct complex fused polycyclic skeletons. acs.org Additionally, investigating the gas-phase reactions of radicals derived from naphthalene structures could provide insights into novel synthetic pathways and the formation of polycyclic aromatic hydrocarbons. rsc.org Understanding how the electronic and steric effects of the substituents influence the regioselectivity and chemoselectivity of various transformations will be key to unlocking new synthetic possibilities.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

The integration of computational chemistry and machine learning offers a powerful tool for accelerating the discovery of new molecules with desired properties. hilarispublisher.com Future research should leverage these computational approaches to design and predict novel derivatives of this compound. Molecular docking simulations can be used to predict the binding interactions of these compounds with biological targets, guiding the design of new drug candidates. nih.gov Quantum chemical calculations can provide insights into the electronic structure and reactivity of these molecules, aiding in the development of new synthetic methodologies. mdpi.com By combining computational design with experimental validation, researchers can more efficiently explore the vast chemical space of naphthalene derivatives and identify compounds with tailored properties for specific applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Bromo-2-(trifluoromethyl)naphthalene, and how are reaction conditions optimized for yield?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of 2-(trifluoromethyl)naphthalene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts like FeCl₃ or AlCl₃. Reaction optimization involves controlling temperature (typically 0–50°C), solvent selection (e.g., dichloromethane or CCl₄), and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography or recrystallization, monitored by TLC and NMR for purity validation .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns via chemical shifts (e.g., deshielding effects of Br and CF₃ groups).

- GC-MS : For molecular weight verification and fragmentation pattern analysis.

- FT-IR : Identification of C-Br (≈500–600 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretches.

- Elemental Analysis : Validates stoichiometric composition. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the key considerations in designing in vitro toxicity assays for this compound?

- Methodological Answer : Follow inclusion criteria from toxicological profiles:

- Exposure Routes : Prioritize inhalation and dermal routes due to volatility and occupational relevance.

- Endpoints : Assess hepatic, renal, and respiratory effects using cell lines (e.g., HepG2 for hepatotoxicity).

- Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., naphthalene for comparative toxicity) .

Advanced Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of brominated naphthalene derivatives in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the brominated position, facilitating Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations reveal reduced LUMO energy at the Br site, improving oxidative addition with Pd catalysts. Experimental validation involves kinetic studies comparing coupling rates with non-fluorinated analogs .

Q. What experimental models are used to assess the environmental persistence and biodegradation pathways of halogenated naphthalenes?

- Methodological Answer :

- Soil/Water Microcosms : Spiked with this compound under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and quantify half-life (t₁/₂).

- QSAR Modeling : Predict biodegradability using substituent parameters (e.g., Hammett σ for Br/CF₃).

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or dehalogenated byproducts .

Q. How can computational chemistry predict the metabolic pathways and potential toxic metabolites of brominated naphthalene derivatives?

- Methodological Answer :

- CYP450 Docking Simulations : Identify likely oxidation sites (e.g., benzylic positions adjacent to Br/CF₃).

- ADMET Predictors : Estimate hepatic clearance and metabolite toxicity (e.g., epoxide formation).

- In Silico Tools : Use OECD QSAR Toolbox to cross-validate predicted metabolites against known toxicants like 1,2-naphthoquinone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.